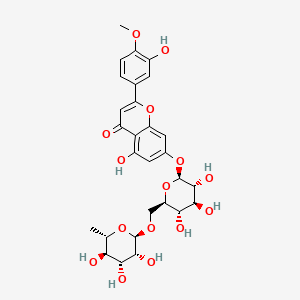

Diosmin

概要

説明

ジオスミンは、柑橘類に主に含まれる天然のフラボノイド配糖体です。ヘスペリジンから誘導されたバイオフラボノイドであり、血管の健康に有益な効果があることで知られています。 ジオスミンは、慢性静脈不全、痔、静脈瘤などのさまざまな血管疾患の治療に広く用いられています .

準備方法

合成経路および反応条件

ジオスミンは、ヘスペリジンからいくつかの化学反応を経て合成することができます。一般的な方法の1つは、ヨウ素とピリジンの存在下、水酸化ナトリウム水溶液を用いてヘスペリジンを酸化することです。 この反応では、約66%の効率でジオスミンが得られます . 別の方法は、N-ブロモスクシンイミド、ベンゾイルパーオキサイド、クロロホルムを用いてアセチルヘスペリジンを臭素化することです。この反応の効率は約44%です .

工業的生産方法

ジオスミンの工業的生産は、通常、柑橘類の果皮からヘスペリジンを抽出し、それをジオスミンに変換することによって行われます。このプロセスには、ピリジンとジメチルスルホキシドを用いてヘスペリジンを還流させ、続いて硫酸とヨウ化カリウムで加熱するなどの工程が含まれます。 得られた混合物をメタノールと水酸化ナトリウムで処理し、濾過して酸性化すると、ジオスミン結晶が得られます .

化学反応解析

反応の種類

ジオスミンは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応は、ジオスミンの合成と修飾に不可欠です。

一般的な試薬と条件

酸化: 水酸化ナトリウム、ヨウ素、ピリジンは、ヘスペリジンをジオスミンに酸化するために一般的に使用されます.

臭素化: N-ブロモスクシンイミド、ベンゾイルパーオキサイド、クロロホルムは、アセチルヘスペリジンを臭素化するために使用されます.

生成される主要な生成物

これらの反応から生成される主な生成物は、ジオスミン自体です。 さらに、ジオスミンは修飾されて、ジオスメチンを生成することができます。ジオスメチンは、ジオスミンと類似の性質を持つ関連するフラボノイドです .

科学研究への応用

ジオスミンは、その多様な生物活性のために、科学研究において幅広い用途があります。 ジオスミンは、抗炎症作用、抗酸化作用、抗糖尿病作用、抗高脂血症作用、抗線維化作用について、広範囲にわたって研究されています . 医療において、ジオスミンは、慢性静脈不全、痔、静脈瘤の治療に使用されます。 また、心血管疾患、肝保護、神経保護の治療における可能性も示しています .

化学反応の分析

Types of Reactions

Diosmin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions

Oxidation: Sodium hydroxide, iodine, and pyridine are commonly used for the oxidation of hesperidin to this compound.

Bromination: N-bromosuccinimide, benzoyl peroxide, and chloroform are used for the bromination of acetyl hesperidin.

Major Products Formed

The primary product formed from these reactions is this compound itself. Additionally, this compound can be further modified to produce diosmetin, a related flavonoid with similar properties .

科学的研究の応用

Pharmacological Properties

Diosmin exhibits several pharmacological properties that contribute to its therapeutic applications:

- Venoactive Effects : this compound is widely recognized for its ability to improve venous tone and reduce symptoms associated with chronic venous insufficiency. Clinical studies have shown that this compound can decrease leg swelling and improve quality of life in patients with varicose veins and venous stasis .

- Anti-Inflammatory Activity : this compound has demonstrated significant anti-inflammatory effects. It reduces the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various models, suggesting its potential in treating inflammatory diseases .

- Antioxidant Properties : The compound exhibits strong antioxidant activity, helping to neutralize free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage and may play a role in cancer prevention .

- Anticancer Effects : this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast and prostate cancers. Its mechanisms involve the activation of specific signaling pathways such as PI3K/Akt, which are critical for cell survival and proliferation .

- Neuroprotective Effects : Recent studies indicate that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation within the nervous system .

Clinical Applications

This compound has been utilized in several clinical settings:

- Chronic Venous Insufficiency : A systematic review found that this compound significantly alleviates symptoms associated with chronic venous insufficiency, including pain, heaviness, and swelling in the legs .

- Hemorrhoids : this compound is commonly prescribed for managing hemorrhoids due to its ability to enhance venous tone and reduce inflammation around the anal region .

- Diabetes Management : Studies suggest that this compound may improve glucose metabolism and lipid profiles in diabetic patients, thereby reducing cardiovascular risks associated with diabetes .

Case Study 1: Chronic Venous Insufficiency

A randomized controlled trial involving 120 patients with chronic venous insufficiency demonstrated that those treated with this compound experienced a significant reduction in leg circumference and improvement in overall symptoms compared to the placebo group over a three-month period. The treatment group showed a decrease in TNF-α levels post-treatment, indicating reduced inflammation .

Case Study 2: Cancer Treatment

In a laboratory study on breast cancer cells, this compound was found to inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. The study highlighted its potential as an adjunct therapy in cancer treatment, particularly when combined with conventional chemotherapeutic agents .

作用機序

ジオスミンの正確な作用機序は完全に解明されていません。 ジオスミンは、特に静脈の強度と能力を維持することで、循環系の構造と機能を維持することにより、血管の健康をサポートすることが知られています . ジオスミンは、血管の酸化ストレスと炎症を軽減する抗酸化作用と抗炎症作用を通じて、その効果を発揮すると考えられています .

類似の化合物との比較

類似の化合物には、ヘスペリジン、ジオスメチン、柑橘類に含まれる他のフラボノイドが含まれます . これらの化合物と比較して、ジオスミンは、血管の健康を改善する効果が高く、安全性が良好である点が特徴です .

類似の化合物のリスト

- ヘスペリジン

- ジオスメチン

- ルチン

- ケルセチン

ジオスミンは、これらの化合物の中で、強力な血管保護作用と静脈疾患の治療における広範な使用により、際立った存在となっています .

類似化合物との比較

Similar compounds include hesperidin, diosmetin, and other flavonoids found in citrus fruits . Compared to these compounds, diosmin is unique due to its higher efficacy in improving vascular health and its favorable safety profile .

List of Similar Compounds

- Hesperidin

- Diosmetin

- Rutin

- Quercetin

This compound stands out among these compounds for its potent vascular protective effects and its extensive use in the treatment of venous disorders .

生物活性

Diosmin is a flavonoid glycoside derived primarily from the citrus fruit, known for its various biological activities, particularly in the realm of vascular health and cancer treatment. This article will explore the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and relevant case studies.

This compound exhibits several mechanisms that contribute to its biological activity:

- Vasoprotective Effects : this compound enhances venous tone and lymphatic drainage, which is beneficial in treating chronic venous insufficiency (CVI) and related disorders. It acts by reducing capillary permeability and increasing venous capacitance .

- Antioxidant Properties : It has been shown to scavenge free radicals and reduce oxidative stress, which plays a significant role in various diseases, including cancer .

- Anti-inflammatory Activity : this compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines. This effect is particularly useful in conditions characterized by chronic inflammation .

- Anticancer Activity : Recent studies indicate that this compound can induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancers. It promotes cytostatic autophagy and can cause cell cycle arrest at the G2/M phase .

Chronic Venous Insufficiency

A clinical trial evaluated the efficacy of a this compound formulation (µsmin® Plus) in patients with CVI. The results showed significant improvements in calf circumference and quality of life metrics over an 8-week period compared to placebo:

| Week | Treatment | n (%) | Excellent | Good | Fair | Poor |

|---|---|---|---|---|---|---|

| 4 | µsmin® Plus | 37 | 6 (16.22) | 28 (75.68) | 3 (8.11) | 0 |

| Placebo | 35 | 1 (2.86) | 3 (8.57) | 8 (22.86) | 23 (65.71) | |

| 8 | µsmin® Plus | 37 | 19 (51.35) | 17 (45.95) | 1 (2.7) | 0 |

| Placebo | 35 | 0 | 3 (8.57) | 3 (8.57) | 29 (82.86) |

Patients reported high satisfaction rates with the this compound treatment, indicating its effectiveness in managing symptoms associated with CVI .

Cancer Treatment

This compound's anticancer properties have been explored through various studies:

- Breast Cancer : In MCF-7 cells, this compound induced apoptosis at concentrations of 20 μM by increasing oxidative stress and DNA damage markers . It also caused G2/M cell cycle arrest through upregulation of p53 and p21.

- Colon Cancer : A study on azoxymethane-induced colon carcinogenesis in rats demonstrated that this compound significantly reduced tumor formation by inhibiting ornithine decarboxylase (ODC), a key enzyme involved in polyamine biosynthesis .

- Skin Cancer : this compound exhibited dose-dependent cytotoxic effects against A431 skin cancer cells, promoting apoptosis through various signaling pathways .

Case Studies

- Radicular Pain Management : A randomized controlled trial assessed this compound's efficacy in treating radicular pain compared to standard treatments like mannitol and dexamethasone. Patients receiving this compound reported an overall satisfaction rate of 84.7%, with no significant adverse effects noted during the study period .

- Postoperative Care : In patients undergoing total knee arthroplasty (TKA), this compound was effective in reducing postoperative swelling and pain without associated complications .

特性

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-8,10,19,21-30,32-37H,9H2,1-2H3/t10-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSOSUNBTXMUFQ-YFAPSIMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045892 | |

| Record name | Diosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

926.8±65.0 | |

| Record name | Diosmin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Diosmin helps to maintain circulatory system structure and function, particularly vein strength and competence. The molecular mechanism of action of diosmin has not been established. Several resources indicate that diosmin binds to the aryl hydrocarbon receptor, however clinical relevance to vascular function is unknown. One study demonstrates that oral diosmin exerts effects on the in vitro metabolism of noradrenaline by varicose veins, potentially benefitting vascular health. | |

| Record name | Diosmin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

520-27-4 | |

| Record name | Diosmin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diosmin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diosmin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diosmin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diosmin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QM776WJ5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

277-278 | |

| Record name | Diosmin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Diosmin itself is a prodrug, meaning it is metabolized in the body to its active form, diosmetin. Diosmetin enhances venous tone by interacting with α-adrenergic receptors on venous smooth muscle cells. [] This interaction promotes contraction, reducing venous capacitance and improving venous return.

A: this compound exhibits anti-inflammatory effects through multiple pathways. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the production of the anti-inflammatory cytokine IL-12. [] Additionally, it can inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. [] this compound can also inhibit the expression of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. []

A: Yes, this compound demonstrates antioxidant activity. In various experimental models, this compound has been shown to reduce lipid peroxidation, increase the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), and elevate glutathione (GSH) levels. [, ] These actions contribute to its protective effects against oxidative damage in various tissues.

A: this compound has been shown to protect against ischemia/reperfusion injury in various organs, including the retina, kidneys, and heart. [, , ] This protective effect is attributed, in part, to its antioxidant activity, which helps to neutralize the excessive reactive oxygen species generated during reperfusion. Additionally, this compound can reduce inflammatory responses and improve microcirculation, further contributing to its protective effects.

ANone: this compound has the molecular formula C28H32O15 and a molecular weight of 608.54 g/mol.

A: Yes, various spectroscopic techniques, including UV-Vis spectrophotometry, are employed to characterize and quantify this compound. UV spectrophotometry commonly utilizes specific wavelengths, such as 268 nm and 370 nm, for this compound quantification in pharmaceutical formulations. []

ANone: While specific material incompatibilities depend on the formulation and intended application, strong oxidizing agents are generally incompatible with flavonoids like this compound.

ANone: this compound is not typically recognized for its catalytic properties. Its primary mechanisms of action revolve around its antioxidant, anti-inflammatory, and venotonic properties, rather than catalytic activity.

A: Yes, computational chemistry techniques like molecular docking have been employed to study the interactions between this compound or its active metabolite, diosmetin, and various protein targets. For example, docking studies have explored the binding affinity of this compound and diosmetin to aldose reductase and alpha-amylase, enzymes relevant to diabetes management. [] These studies provide insights into the potential binding modes and affinities of this compound with target proteins, aiding in understanding its pharmacological effects.

A: this compound's activity is closely tied to its structure. For example, the presence of the double bond in this compound, as opposed to its parent compound hesperidin, is thought to contribute to its enhanced bioavailability and pharmacological activity. [] Further research exploring the impact of specific structural modifications on this compound's activity, potency, and selectivity is an active area of investigation.

A: this compound is often formulated with the flavonoid hesperidin to enhance its bioavailability. Micronization is a key strategy employed to improve the dissolution rate and absorption of this compound, leading to increased bioavailability. [, ]

ANone: As a pharmaceutical compound, this compound manufacturing and distribution adhere to strict safety, health, and environmental (SHE) regulations. These regulations vary depending on the country and region but generally encompass guidelines for manufacturing practices, environmental protection, and worker safety.

A: this compound, after oral administration, undergoes limited absorption in its original form. It is primarily metabolized by gut microflora into diosmetin, its active form. Diosmetin is then absorbed into the bloodstream and further metabolized, primarily in the liver, through conjugation reactions. []

A: The elimination half-life of diosmetin, the active metabolite of this compound, has been reported to be variable, ranging from 2 to 11 hours, based on the formulation and individual factors. []

A: Cell-based assays utilizing various cell lines, such as RAW264.7 macrophages, PC12 cells, and human colon cancer cell lines (DLD-1, Caco-2, HT-29), are employed to investigate the anti-inflammatory, neuroprotective, and anti-cancer effects of this compound, respectively. [, , ]

ANone: Various animal models, including rodents (rats, mice) have been employed to evaluate the effects of this compound in different conditions, such as:

ANone: Yes, numerous clinical trials have been conducted to assess the efficacy and safety of this compound, primarily in the context of chronic venous insufficiency and hemorrhoids. These trials often involve evaluating the effects of this compound on symptom relief, quality of life, and venous hemodynamics.

ANone: this compound's primary mechanisms of action do not typically involve direct targeting of specific enzymes or pathways that are prone to developing resistance, such as those seen with antibiotics or some anticancer agents. Therefore, resistance to this compound is not a common clinical concern.

ANone: this compound is generally well-tolerated, with a favorable safety profile. Adverse effects, when reported, are typically mild and transient, including gastrointestinal discomfort, headache, and dizziness.

ANone: Research focusing on novel drug delivery systems for this compound is ongoing. Strategies like nanoparticle formulations and liposomal encapsulation are being explored to improve its targeting to specific tissues, enhance bioavailability, and potentially reduce dosage requirements.

ANone: Research on identifying specific biomarkers to predict the efficacy of this compound or monitor treatment response is an evolving area. Exploring potential biomarkers related to inflammation, oxidative stress, and vascular function could provide valuable tools for personalized medicine approaches in the future.

ANone: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection, is the most widely used technique for quantifying this compound in pharmaceutical formulations and biological samples.

ANone: Data regarding the environmental fate and ecotoxicological effects of this compound is limited. Further research is necessary to understand its potential impact on the environment and develop strategies for its safe disposal and mitigation of any negative ecological effects.

A: this compound exhibits poor water solubility, which can impact its bioavailability. Micronization is a widely used technique to enhance its dissolution rate by reducing particle size, thereby increasing its surface area. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。